4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
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Overview
Description
4-chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester is a quinoxaline derivative.
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been used in the synthesis of quinoxaline derivatives. For example, it was involved in the chlorination of ethyl(quinoxalin-2(1H)one)-3-carboxylate to yield various quinoxaline derivatives, including carboazide and oxadiazoloquinoxaline derivatives. These processes were significant for creating compounds with potential applications in various fields (O. S. Moustafa, 2000).
Solubility and Thermodynamic Properties
- The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in various organic solvents were extensively studied, providing essential data for optimizing purification processes of related compounds. These studies are crucial for understanding the behavior of such chemicals under different temperature conditions and in various solvents (Xinbao Li et al., 2017).
Synthesis of Medicinal Compounds
- The compound has been utilized in the synthesis of medicinal compounds such as Dabigatran Etexilate, showcasing its role in the pharmaceutical industry for creating drugs with specific therapeutic effects (Chen Guohua, 2013).
Creation of Heterocyclic Compounds
- It has been used in the synthesis of novel tricyclic systems and heterocyclic compounds, indicating its importance in the creation of complex molecular structures with potential applications in various industries, including pharmaceuticals and materials science (Randa M. Al-As’ad et al., 2013).
Enzymatic Activity Enhancement
- Certain derivatives synthesized from this compound have been examined for their effect on α-amylase activity, highlighting its potential use in enzymatic studies and possibly in the treatment of diseases related to enzyme malfunction or deficiencies (M. Abass, 2007).
properties
Product Name |
4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester |
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Molecular Formula |
C20H14ClN5O2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN5O2/c21-13-7-5-12(6-8-13)20(27)28-10-9-26-18(23)14(11-22)17-19(26)25-16-4-2-1-3-15(16)24-17/h1-8H,9-10,23H2 |
InChI Key |
BTHBBLZEGFZFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCOC(=O)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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